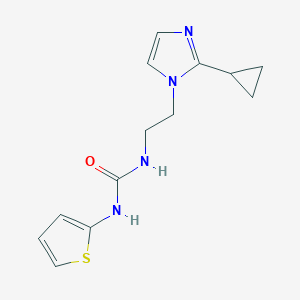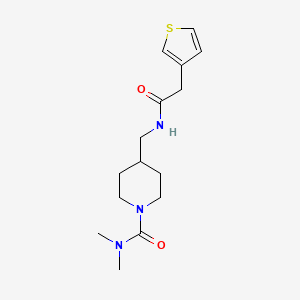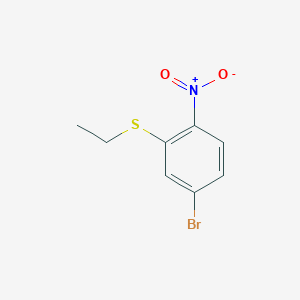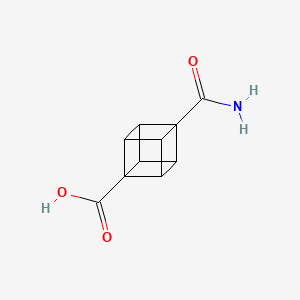
1-Cyclopentyl-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-propan-2-ylurea (CPAU) is a versatile chemical compound with potential applications in a variety of fields, including scientific research, medical treatments, and industrial processes. CPAU is a cyclic urea derivative, which is a type of organic compound that has a cyclic structure and is composed of two nitrogen atoms and one oxygen atom. It is a colorless, odorless, and non-toxic compound that is soluble in water and organic solvents. CPAU has a variety of uses due to its unique chemical structure and properties, and it has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Medicine
1-Cyclopentyl-3-propan-2-ylurea: has potential applications in the medical field, particularly in the development of new pharmaceutical compounds. Its unique structure could be utilized in the synthesis of drugs that target specific receptors or enzymes within the body. For instance, it could serve as a scaffold for creating molecules with improved pharmacokinetics or pharmacodynamics properties .
Agriculture
In agriculture, this compound could be explored for its role in plant growth regulation or as a precursor to agrochemicals. Its chemical properties might be beneficial in the synthesis of herbicides or pesticides that are more environmentally friendly and have a lower toxicity profile .
Materials Science
“1-Cyclopentyl-3-propan-2-ylurea” could be investigated for its applications in materials science, such as the development of new polymers or coatings. Its robust structure might impart enhanced durability or specific functionalities to materials, like increased resistance to heat or chemical degradation .
Environmental Science
This compound might have applications in environmental science, particularly in the development of technologies for pollution control or waste management. It could be a key component in the synthesis of absorbents or catalysts that help in the breakdown of pollutants .
Biochemistry
In biochemistry, “1-Cyclopentyl-3-propan-2-ylurea” could be used in the study of enzyme mechanisms or metabolic pathways. It might act as an inhibitor or activator for certain biochemical reactions, providing insights into the function of biological systems .
Pharmacology
The compound’s potential in pharmacology is significant, especially in the context of drug discovery and development. It could be used to create reference standards for pharmaceutical testing, ensuring the quality and efficacy of new drug formulations .
Nanotechnology
Considering the advancements in nanotechnology, “1-Cyclopentyl-3-propan-2-ylurea” could be integral in the design of nanocarriers for drug delivery systems. Its molecular structure might allow for the creation of nanoparticles that can efficiently transport therapeutic agents to specific sites within the body .
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9(12)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIDYWBBAUZQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)


![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)



![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2967505.png)